molecular formula C25H28BrNO3 B12032753 Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate CAS No. 355421-31-7

Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B12032753
CAS No.: 355421-31-7
M. Wt: 470.4 g/mol
InChI Key: GFHQVZYWFBYIFV-UHFFFAOYSA-N
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Description

Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C25H28BrNO3. This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves the condensation of 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid with octanol under esterification conditions. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux .

Industrial Production Methods

The use of continuous flow reactors and automated systems may enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate has shown promise as a lead compound in drug development targeting various diseases:

  • Cancer Research : The compound's ability to intercalate with DNA suggests that it may disrupt replication processes, making it a potential candidate for anticancer therapies. Studies indicate that quinoline derivatives can inhibit crucial enzymes involved in cancer cell proliferation .
  • Antimicrobial Activity : Similar compounds have been identified as effective inhibitors of bacterial DNA gyrase, which is essential for bacterial DNA replication. This mechanism can lead to the development of new antibiotics .

Mechanistic Studies

Research has focused on understanding the interactions between this compound and biological macromolecules. Techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy are employed to assess binding affinities to target proteins and nucleic acids, elucidating its mechanism of action.

Case Studies

Several studies have documented the efficacy of quinoline derivatives similar to this compound:

  • Anticancer Activity : In vitro studies demonstrated that quinoline hybrids exhibit significant antiproliferative effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). Compounds were found to be more potent than standard treatments like neomycin .
  • Antitubercular Activity : Research on related quinoline compounds showed promising results in inhibiting Mycobacterium tuberculosis growth. The Minimum Inhibitory Concentration (MIC) values were comparable to established antitubercular drugs like isoniazid .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
  • Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
  • 4-hydroxy-2-quinolones

Uniqueness

Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to its specific ester linkage, which imparts distinct physicochemical properties and potential biological activities compared to its analogs .

Biological Activity

Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinoline core with a bromo substituent at the 6-position and a methoxy group at the 4-position of the phenyl ring. Its octyl ester enhances hydrophobic properties, which can influence its bioavailability and interaction with biological systems. The molecular formula is C₁₈H₁₈BrN₃O₂, with a molecular weight of approximately 396.25 g/mol.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    Quinoline derivatives have historically been explored for their antimicrobial properties. This compound exhibits significant activity against various bacterial strains, potentially due to its ability to inhibit DNA gyrase, a critical enzyme for bacterial DNA replication .
  • Anticancer Potential :
    Research indicates that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes. This property suggests that this compound may act as an anticancer agent by inducing apoptosis in cancer cells .
  • Antitubercular Activity :
    A study evaluating similar quinoline derivatives demonstrated promising antitubercular activity, suggesting that modifications in the quinoline structure can enhance efficacy against Mycobacterium tuberculosis . The compound's structural features may contribute to its ability to penetrate bacterial cell walls effectively.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from various studies:

Compound NameStructural FeaturesBiological ActivityMIC (µM)
This compoundMethoxy group enhances solubilityModerate anticancer and antimicrobial activityTBD
Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylateMethyl group instead of methoxyLower solubility; reduced activityTBD
Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylateChlorine substituentDifferent binding affinity; varied activity profileTBD

Case Studies

Several studies have highlighted the biological activity of quinoline derivatives similar to this compound:

  • Anticancer Studies : In vitro studies demonstrated that quinoline derivatives could inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells. The mechanism involves apoptosis induction through caspase activation .
  • Antimicrobial Efficacy : Compounds were tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. The presence of halogen substituents (bromo or chloro) significantly influenced their antimicrobial potency .
  • Antitubercular Activity : A comparative study indicated that certain structural modifications led to enhanced antitubercular activity, with some derivatives showing MIC values comparable to established antitubercular drugs like isoniazid .

Properties

CAS No.

355421-31-7

Molecular Formula

C25H28BrNO3

Molecular Weight

470.4 g/mol

IUPAC Name

octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H28BrNO3/c1-3-4-5-6-7-8-15-30-25(28)22-17-24(18-9-12-20(29-2)13-10-18)27-23-14-11-19(26)16-21(22)23/h9-14,16-17H,3-8,15H2,1-2H3

InChI Key

GFHQVZYWFBYIFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC

Origin of Product

United States

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